Viniferin

概要

説明

Viniferin is a polyphenolic compound found in red wine that has been gaining attention in recent years due to its potential health benefits. It is a naturally occurring polyphenol that is produced by the fermentation of grapes, and has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to have a wide range of potential applications in both medical and scientific research.

科学的研究の応用

1. Viniferin Chemistry and Applications

This compound, a resveratrol derivative, exhibits a wide range of biological activities, making it a candidate for clinical research and drug development. Its forms, such as alpha, beta, delta, epsilon, and gamma-viniferin, along with R-viniferin and R2-viniferin, have potential applications in treating inflammatory conditions, psoriasis, diabetes, spasms, cancer, angiogenesis, oxidative stress, melanogenesis, neurodegenerative diseases, viral infections, microbial infections, fungal infections, diarrhea, obesity, and helminthic infections. These properties position this compound as a significant nutritional supplement and medication for various serious illnesses (Fuloria et al., 2022).

2. This compound in Plant Defense

This compound, particularly the family of polymers named this compound, showcases strong anti-fungal properties and functions as plant antibiotics (phytoalexins). This ability of this compound to defend plants against pathogens underlines its importance in botanical research and its potential in developing plant-based treatments (Pervaiz, 2003).

3. This compound in Neuroprotection

Research shows that trans-ε-viniferin, a this compound form, has neuroprotective and anti-inflammatory properties, which are promising in Parkinson’s disease treatment. It protects dopaminergic cells from cytotoxicity and apoptosis, and reduces neuronal cytotoxicity induced by glial activation, suggesting its potential as a therapeutic in neurodegenerative disorders (Sergi et al., 2021).

4. This compound and Obesity Management

ε-Viniferin, found in plants like grapes, is being studied for its ability to reduce fat accumulation and prevent obesity-related co-morbidities like type 2 diabetes, dyslipidemia, hypertension, and fatty liver. Although it has low bioavailability, ongoing research aims to use it in obesity management as a nutraceutical or in functional foods (Gómez-Zorita et al., 2023).

5. This compound in Antimicrobial Research

This compound, particularly its forms like e-viniferin and α-viniferin, has demonstrated significant antibacterial and cytotoxic activities against bacteria like E. coli and S. aureus, as well as human breast cancer cell lines. This showcases this compound's potential in developing new antimicrobial and anticancer treatments (Sahidin et al., 2017).

作用機序

Target of Action

Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Various forms of this compound exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several potential applications in clinical research and future drug development .

Mode of Action

This compound’s mechanisms of action on cytotoxic and anti-proliferative activities have been investigated, and most of them are linked to apoptosis . Apoptosis is a form of programmed cell death that is essential for the development and tissue homeostasis of organisms .

Biochemical Pathways

This compound is synthesized as a defense mechanism in response to abiotic and biotic stresses, such as microbial attack, toxins, infections, or UV radiation . The best-known sources of stilbenoids, including this compound, are from Vitis vinifera .

Pharmacokinetics

Bioavailability studies have shown poor absorption and high metabolism of this compound . The pharmacokinetics have been studied after oral or intravenous administrations for δ-viniferin .

Result of Action

This compound exhibits strong activities against inflammatory and oxidative stress . The pathophysiology of these conditions is closely related to the state of oxidation and inflammation .

Action Environment

The biosynthesis of this compound in various plant species, particularly high in the Vitaceae family, explains its presence in some red wines, which represent the main source of this compound in the human diet . The environment in which this compound is produced and consumed can influence its action, efficacy, and stability. For example, this compound’s production in grapevine cell cultures can be induced with methyl jasmonate and stevioside .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Viniferin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

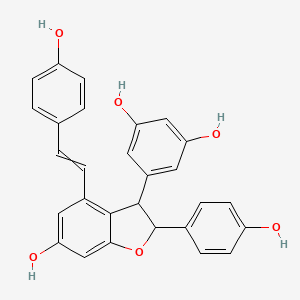

IUPAC Name |

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

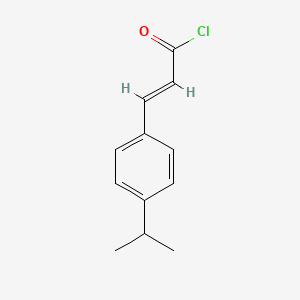

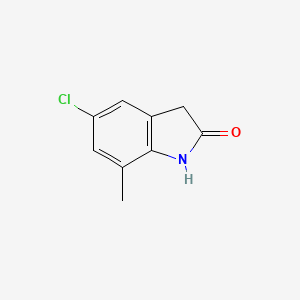

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

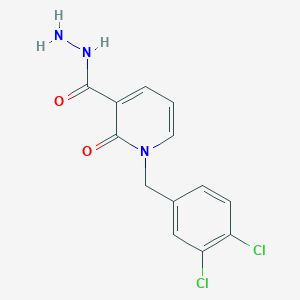

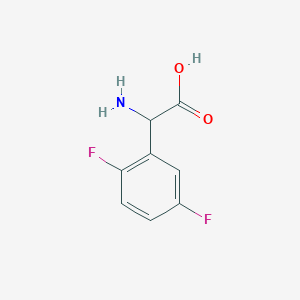

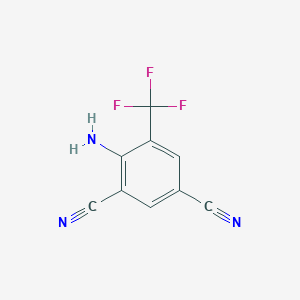

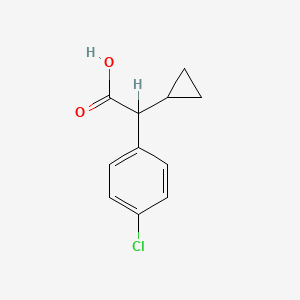

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)